molecular formula C30H48O B198196 Taraxerone CAS No. 514-07-8

Taraxerone

Cat. No. B198196
CAS RN: 514-07-8
M. Wt: 424.7 g/mol
InChI Key: DBCAVZSSFGIHQZ-YLAYQGCQSA-N
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Description

Taraxerone is a pentacyclic triterpenoid that is actively produced by some higher plants as part of a defense mechanism . It has been found to have allelopathic and antifungal effects .


Synthesis Analysis

The biosynthesis of taraxerone in plants occurs through the mevalonate pathway in the cytosol. The process starts with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene . A new semisynthetic derivative of natural taraxerone fused to a pyrazine ring through the C2–C3 bond has been synthesized by the Willgerodt–Kindler reaction .


Molecular Structure Analysis

Taraxerone is a pentacyclic triterpenoid. Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerone, β-amyrin, and lupeol, which are catalyzed by taraxerol synthase .


Chemical Reactions Analysis

The biosynthesis of taraxerone involves several chemical reactions. It starts with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene. Squalene is then converted into triterpenoids, including taraxerone, β-amyrin, and lupeol, through a series of reactions catalyzed by taraxerol synthase .


Physical And Chemical Properties Analysis

Taraxerone has a molecular formula of C30H48O and an average mass of 424.702 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 488.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Antioxidant Properties

  • Taraxerone exhibited notable antioxidant capacities, comparable to butylated hydroxytoluene (BHT). It effectively inhibited the production of inducible nitric oxide in lipopolysaccharide-stimulated murine macrophage, suggesting its potential as an antioxidant agent (Mo et al., 2012).

Anticancer Activity

  • In non-small cell lung cancer cells (A-549), taraxerone induced apoptosis and inhibited cell growth in a dose-dependent manner, highlighting its potential as an anticancer agent (Ma et al., 2016).
  • Taraxerone and other triterpenoids from Alchornea latifolia showed cytotoxic activity against Hep-G2 and A-431 human cancer cell lines (Setzer et al., 2000).

Immunomodulatory Effects

  • Taraxerone isolated from Leucas lavandulifolia demonstrated immunomodulatory activity, suppressing the proliferation rate in PBMC, macrophage, and PMN cells, as well as reducing activated nitric oxide, IL-4, IL-6 production, and phagocytosis (Jayaraman & Variyar, 2021).

Enzyme Inhibitory Activity

  • Taraxerone showed significant 5-lipoxenase enzyme inhibition activity, suggesting its potential in treating conditions associated with the enzyme's overactivity (Mawa et al., 2013).

Analgesic and Anti-Inflammatory Activities

  • Taraxerone isolated from Dregea volubilis exhibited significant analgesic and anti-inflammatory properties in animal models (Biswas et al., 2009).

Safety And Hazards

In case of exposure, it is recommended to move to fresh air immediately and seek medical attention. If it comes into contact with the skin, flush with plenty of water while removing contaminated clothing and shoes .

Future Directions

Taraxerone has been extensively investigated for its potential utilization in drug development . Various biotechnological approaches have been established to produce this compound using in vitro techniques . Future research may focus on further understanding its biosynthetic pathway, exploring its medicinal properties, and developing more efficient methods for its production.

properties

IUPAC Name

(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCAVZSSFGIHQZ-YLAYQGCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965707
Record name 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taraxerone

CAS RN

514-07-8
Record name Taraxerone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taraxerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARAXERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
M Parvez, W Gul, M Yousaf, MI Choudhary… - … Section C: Crystal …, 1999 - scripts.iucr.org
The crystal structure of taraxerone (D-friedoolean-14-en-3-0ne), C30H480, a pentacyclo-triterpenoid isolated from Skimmia laureola, is composed of independent molecules which are …
Number of citations: 7 scripts.iucr.org
S Jayaraman, EJ Variyar - Journal of Ethnopharmacology, 2021 - Elsevier
… An IC 50 value of 17.5 μg/ml was obtained for taraxerone in LPS stimulated RAW 264.7 … /ml of taraxerone. In PMA stimulated THP-1 Macrophage Cell Lines, taraxerone was capable of …
Number of citations: 11 www.sciencedirect.com
CK Sung, SM Kim, CJ Oh, SA Yang, BH Han… - Food and chemical …, 2012 - Elsevier
… In order to obtain more information on taraxerone related with the alcohol … of taraxerone were administered to mice. The plasma alcohol and acetaldehyde concentrations of taraxerone-…
Number of citations: 37 www.sciencedirect.com
EK Mo, BH Han, SM Kim, SA Yang, SK Kang… - Food Science and …, 2012 - Springer
… The inhibitory effect of taraxerone on nitric oxide generation was significantly more effective … Antioxidant capacity of taraxerone The organic radical scavenging capacity of taraxerone …
Number of citations: 21 link.springer.com
XC Ma, S Dong, SY Zhang, N Jia… - ||| Bangladesh Journal of …, 2016 - bdpsjournal.org
… Taraxerone inhibits cancer cell proliferation and colony formation in A-549 cell lines. Initially … of taraxerone on A-549 cells by using MTT assay. The results revealed that taraxerone had …
Number of citations: 8 bdpsjournal.org
S Sasaki, S Aoyagi, HY Hsii - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
The Isolation of Taraxerol, Taraxeryl Acetate, and Taraxerone from Crossostephium chinense MAKINO (Compositae) … The Isolation of Taraxerol, Taraxeryl Acetate, and …
Number of citations: 24 www.jstage.jst.go.jp
PM Giang, V Minh Trang, PT Son… - Natural Product …, 2015 - Taylor & Francis
… rapid synthesis of seco-oleananes from taraxerone, which is a readily available starting material, was explored by us. Treatment of taraxerone with m-chloroperoxybenzoic acid gave 14,…
Number of citations: 6 www.tandfonline.com
AD Zorina, NS Nikiforova, GL Starova… - Russian Journal of …, 2018 - Springer
A new semisynthetic derivative of natural taraxerone fused to a pyrazine ring through the C 2 –C 3 bond, (4aR,6bR,14aR,16aS)-2,2,4a,6b,9,9,14a,16a-octamethyl-1,2,3,4,4a,5,6b,7,8,8a,…
Number of citations: 5 link.springer.com
BD Paul, GS Rao, GJ Kapadia - Journal of Pharmaceutical …, 1974 - Wiley Online Library
… Keyphrases Myricadiol-isolation and identification from Myrica cerifera root bark Myricitrin-isolation and identification from Myrica cerifera root bark 0 Taraxerol-isolation and identification from …
Number of citations: 53 onlinelibrary.wiley.com
PM Giang, VM Trang, K Matsunami… - Natural Product …, 2014 - Taylor & Francis
The chemistry of pentacyclic taraxerane-type triterpenoids has not been extensively studied. In the course of our synthesis of nitrogen-containing heterocyclic compounds from …
Number of citations: 3 www.tandfonline.com

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